(E)-Coniferin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
(E)-Coniferin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Coniferin, a prominent phenylpropanoid glycoside, serves as a crucial intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of (E)-Coniferin. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and structural elucidation, and visualizations of its role in biological pathways and analytical workflows. This document is intended to be a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Chemical Structure
(E)-Coniferin is a glucoside of coniferyl alcohol, meaning it is composed of a coniferyl alcohol unit linked to a glucose molecule.[1][2] The linkage is a glycosidic bond between the anomeric carbon of the glucose and the phenolic hydroxyl group of the coniferyl alcohol.[3]
IUPAC Name: (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}oxane-3,4,5-triol[2][3]
SMILES String: COC1=C(C=C(C=C1)/C=C/CO)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO
The structure consists of:
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An aromatic ring: A guaiacyl unit (2-methoxyphenol).
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A propenyl side chain: An (E)-3-hydroxyprop-1-en-1-yl group attached to the aromatic ring.
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A glucose moiety: A β-D-glucopyranosyl unit.[3]
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An ether linkage: Connecting the guaiacyl ring to the propenyl side chain.
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A glycosidic bond: An O-glycosidic bond linking the glucose to the phenolic oxygen of the coniferyl alcohol moiety.
Stereochemistry
The stereochemistry of (E)-Coniferin is critical to its biological function and is defined at several points in the molecule:
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(E)-Configuration: The "E" designation refers to the stereochemistry of the carbon-carbon double bond in the propenyl side chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, the higher priority groups on each carbon of the double bond are on opposite sides. Specifically, the aromatic ring has a higher priority than the hydrogen on one carbon, and the -CH2OH group has a higher priority than the hydrogen on the other carbon. Their trans-orientation defines the (E)-isomer.
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Glucose Moiety: The glucose unit is in the D-configuration and exists as a pyranose ring (a six-membered ring). The specific stereochemical configuration of the chiral centers in the glucose ring is given by the IUPAC name as 2R, 3S, 4S, 5R, and 6S.[2][3]
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β-Glycosidic Linkage: The glycosidic bond connecting the glucose to the coniferyl alcohol has a β-configuration. This means the bond at the anomeric carbon (C-1 of the glucose) is oriented equatorially, above the plane of the glucose ring.
Data Presentation
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₂O₈ | [2][3] |
| Molecular Weight | 342.34 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 186 °C | [2][3] |
| CAS Number | 531-29-3 | [2][3] |
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
The following tables summarize the ¹H and ¹³C NMR chemical shifts for (E)-Coniferin, as reported in DMSO-d₆.
Table 2: ¹H-NMR Spectroscopic Data for (E)-Coniferin (300 MHz, DMSO-d₆) [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H-α | 6.48 | d, J = 15.9 |
| H-β | 6.28 | dt, J = 15.9, 5.1 |
| H-γa, H-γb | 4.10, 4.09 | dd, J = 5.1, 1.2 |
| H-2' | 7.06 | d, J = 1.8 |
| H-5' | 7.02 | d, J = 8.4 |
| H-6' | 6.90 | dd, J = 8.4, 1.8 |
| OCH₃ | 3.79 | s |
| H-1 (Glc) | 4.89 | d, J = 8.1 |
| H-2, H-3, H-4, H-5 (Glc) | 3.52–3.17 | m |
| H-6a (Glc) | 3.68–3.65 | m |
| OH-γ | 4.85 | d, J = 5.4 |
| OH-2 (Glc) | 5.10 | d, J = 4.8 |
| OH-3 (Glc) | 5.25 | d, J = 4.8 |
| OH-4 (Glc) | 5.04 | d, J = 4.8 |
| OH-6 (Glc) | 4.57 | t, J = 5.4 |
Table 3: ¹³C-NMR Spectroscopic Data for (E)-Coniferin (75 MHz, DMSO-d₆) [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-α | 129.2 |
| C-β | 128.8 |
| C-γ | 61.6 |
| C-1' | 133.5 |
| C-2' | 110.2 |
| C-3' | 149.4 |
| C-4' | 146.0 |
| C-5' | 115.6 |
| C-6' | 119.2 |
| OCH₃ | 56.0 |
| C-1 (Glc) | 100.4 |
| C-2 (Glc) | 73.8 |
| C-3 (Glc) | 77.4 |
| C-4 (Glc) | 70.5 |
| C-5 (Glc) | 76.9 |
| C-6 (Glc) | 61.4 |
Crystallographic Data
Table 4: Selected Calculated Bond Lengths and Angles for Coniferyl Alcohol [4]
| Bond/Angle | Calculated Value |
| Bond Lengths (Å) | |
| O13–H25 | 0.9637 |
| C9–H19 | 2.7064 |
| **Bond Angles (°) ** | |
| C6–C9–H19 | 72.766 |
| C11–C9–H19 | 168.273 |
Note: The atom numbering in this table corresponds to the specific computational study cited and may not follow standard IUPAC numbering.
Experimental Protocols
Isolation and Purification of (E)-Coniferin from Pinus Species
The following is a generalized protocol for the isolation and purification of (E)-Coniferin from the bark or wood of Pinus species.
-
Sample Preparation:
-
Extraction:
-
Perform a Soxhlet extraction on the powdered plant material (e.g., 10 g) with ethanol (e.g., 170 mL) for approximately 7 hours.[7] Alternatively, maceration with a solvent mixture like chloroform-methanol (9:1) can be used.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.
-
-
Fractionation:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a similar solvent system and a UV lamp for visualization.
-
-
Purification:
-
Combine fractions containing the compound of interest (identified by comparison with a standard, if available).
-
Perform further purification using High-Performance Liquid Chromatography (HPLC).
-
A typical HPLC setup would involve a C18 reversed-phase column.[8]
-
The mobile phase is often a gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[8]
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to (E)-Coniferin.[8]
-
Evaporate the solvent from the collected fraction to obtain pure (E)-Coniferin.
-
Structural Elucidation
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight. High-resolution MS can be used to confirm the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Perform 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to unambiguously assign all signals.
-
-
X-ray Crystallography (for definitive stereochemistry):
-
Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model to determine the precise atomic positions, bond lengths, and bond angles, which will confirm the absolute stereochemistry.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of Guaiacyl-Lignin from L-Phenylalanine.
References
- 1. d-nb.info [d-nb.info]
- 2. Coniferin - Wikipedia [en.wikipedia.org]
- 3. Coniferin | C16H22O8 | CID 5280372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. Phytochemical Composition and Characterization of In Vitro Bioactivities from Pinus Using Green Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and quantification of some valuable flavonoids from pinecone of Pinus brutia via Soxhlet and Supercritical CO2 extraction: a comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical analysis of Pinus eldarica bark - PMC [pmc.ncbi.nlm.nih.gov]
